Rishitin

Antifungal Activity Structure-Activity Relationship Phytophthora infestans

Rishitin is the predominant stress-induced norsesquiterpene phytoalexin in potato and tomato, triggered by Phytophthora infestans. Its C-3 hydroxyl stereochemistry is indispensable for antifungal activity, making it a non-substitutable probe for SAR studies. Researchers use it to challenge Botrytis cinerea and G. pulicaris, tracking detoxification metabolites (M-1, M-2) via LC-MS for virulence assessment. As the highest-accumulating sesquiterpene in elicited hairy root cultures (213 μg/g DW), it is the analyte of choice for Solanaceae metabolomics and elicitor-response quantitation. Pair with capsidiol for comparative fungitoxicity benchmarking.

Molecular Formula C14H22O2
Molecular Weight 222.32 g/mol
CAS No. 18178-54-6
Cat. No. B106575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRishitin
CAS18178-54-6
Synonymsishitin
rishitin, (1S-(1alpha,2beta,3alpha,7beta))-isome
Molecular FormulaC14H22O2
Molecular Weight222.32 g/mol
Structural Identifiers
SMILESCC1C(C(CC2=C1CC(CC2)C(=C)C)O)O
InChIInChI=1S/C14H22O2/c1-8(2)10-4-5-11-7-13(15)14(16)9(3)12(11)6-10/h9-10,13-16H,1,4-7H2,2-3H3/t9-,10+,13+,14+/m0/s1
InChIKeyXSCYYIVXGBKTOC-GZZJDILISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rishitin (CAS 18178-54-6): A Norsesquiterpene Phytoalexin with Defined Antifungal and Nematicidal Activity Profiles for Specialized Research Procurement


Rishitin (CAS 18178-54-6) is a norsesquiterpene alcohol that serves as a major stress-induced phytoalexin in plants of the genus Solanum, including potato (Solanum tuberosum) and tomato (Solanum lycopersicum) [1][2]. Its accumulation is triggered by pathogen attack, notably by Phytophthora infestans, and it functions as a chemical defense compound with demonstrated antimicrobial properties [3]. As a bicyclic terpenoid with a defined 1,2-diol moiety, rishitin presents a specific molecular scaffold (C14H22O2; MW 222.32 g/mol) that has been the subject of structure-activity relationship studies, making it a compound of interest for researchers investigating plant-pathogen interactions, natural product fungicides, and comparative phytoalexin biology [4].

Why Generic Substitution Fails: Structural Determinants of Rishitin's Differential Bioactivity and Target-Specific Toxicity


In scientific and industrial applications, substituting rishitin with another sesquiterpenoid phytoalexin is not advisable due to its distinct structure-activity relationship (SAR) and target-specific detoxification pathways. The presence and stereochemistry of the hydroxyl group at the C-3 position of the norsesquiterpene skeleton is indispensable for its antifungal activity [1]. Furthermore, rishitin's differential efficacy is highlighted by its varying activity against different fungal pathogens; while it potently inhibits Phytophthora infestans and Alternaria solani, the necrotroph Botrytis cinerea exhibits significant tolerance and actively metabolizes rishitin through multiple oxidative pathways [2][3]. This contrasts with the metabolism of other phytoalexins like capsidiol, which are detoxified via distinct enzymatic routes, underscoring that these compounds are not functionally interchangeable in experimental systems [4].

Quantitative Differential Evidence for Rishitin (CAS 18178-54-6) Against Key Comparators


Comparative Antifungal Efficacy: Rishitin Exhibits 10-Fold Greater Potency Than Its Primary Detoxification Metabolites Against Phytophthora infestans

A direct head-to-head study comparing rishitin with its two primary detoxification metabolites, rishitin-M-1 and rishitin-M-2, demonstrated a substantial reduction in antifungal activity upon metabolism. This quantifies a critical liability of the parent compound in certain biological contexts and defines the functional importance of its intact structure [1].

Antifungal Activity Structure-Activity Relationship Phytophthora infestans

ED50 Comparison: Capsidiol is 10x More Potent than Rishitin Against Phytophthora infestans in a Standardized Fungitoxicity Assay

In a cross-study comparison of phytoalexin fungitoxicity, rishitin's activity is quantitatively benchmarked against capsidiol, a related sesquiterpenoid from peppers. This head-to-head comparison reveals a clear and quantifiable difference in potency against a key oomycete pathogen, Phytophthora infestans [1].

Fungitoxicity ED50 Phytoalexin Potency

Differential Accumulation: Rishitin is the Predominant Sesquiterpene Phytoalexin in Elicited Potato Hairy Root Cultures, Outproducing Lubimin by 25%

In a direct comparative analysis of sesquiterpene phytoalexin accumulation, rishitin was quantified as the most abundant compound in elicitor-treated potato hairy root cultures. This positions rishitin as the primary metabolic output of this inducible defense pathway under the tested conditions, surpassing the related phytoalexin lubimin [1][2].

Phytoalexin Production Plant Cell Culture Metabolic Engineering

Target-Specific Tolerance: Botrytis cinerea is Tolerant to Rishitin While Phytophthora infestans and Alternaria solani are Highly Susceptible

This evidence highlights a clear differential in fungal pathogen sensitivity to rishitin. While the compound severely inhibits the growth of two major potato pathogens, Phytophthora infestans and Alternaria solani, the necrotrophic fungus Botrytis cinerea exhibits tolerance and actively detoxifies the molecule. This is a class-level inference supported by direct comparative observations of fungal growth inhibition [1][2].

Pathogen Specificity Detoxification Botrytis cinerea

Nematicidal Activity: Rishitin Induces Agitation and Repulsion in Xiphinema diversicaudatum at Low Microgram Quantities

Beyond its well-characterized antifungal properties, rishitin exhibits a distinct and quantifiable nematicidal activity. This is demonstrated by a clear behavioral response in the plant-parasitic nematode Xiphinema diversicaudatum, which is repelled from point sources of the compound on agar plates. This provides a differentiated application profile compared to other sesquiterpenoid phytoalexins for which similar data is less defined [1].

Nematicidal Xiphinema diversicaudatum Plant Parasitic Nematodes

Optimized Research Applications for Rishitin (CAS 18178-54-6) Based on Quantitative Differential Evidence


Investigating Fungal Detoxification and Resistance Mechanisms

Rishitin is an ideal probe for dissecting fungal detoxification pathways. The 10-fold reduction in antifungal activity of its primary metabolites, rishitin-M-1 and rishitin-M-2, provides a clear quantitative benchmark for assessing the efficiency of detoxification in pathogens like Botrytis cinerea and Gibberella pulicaris. Researchers can use rishitin to challenge fungal cultures and monitor the conversion to less toxic metabolites via LC-MS or other analytical methods, making it a powerful tool for studying pathogen virulence and host resistance [1].

Comparative Phytoalexin Potency and Structure-Activity Relationship (SAR) Studies

Rishitin serves as a critical reference compound in comparative fungitoxicity assays. Its defined ED50 relative to capsidiol (which is 10x more potent against Phytophthora infestans) allows researchers to calibrate the activity of novel sesquiterpenoids or synthetic analogs. Furthermore, the established SAR around the C-3 hydroxyl group makes rishitin a valuable scaffold for semi-synthetic modification and for testing hypotheses regarding the molecular determinants of antifungal activity in this class of natural products [2][3].

Metabolic Engineering and Elicitation Studies in Solanaceae

Given its status as the predominant inducible sesquiterpene in many potato tissues, rishitin is the analyte of choice for quantifying phytoalexin responses in Solanaceae. Studies using hairy root cultures demonstrate that rishitin accumulates to higher levels (213 μg/g DW) than other related compounds like lubimin. This makes it an essential standard for GC-MS or HPLC-based metabolomics workflows aimed at evaluating the efficacy of elicitors (e.g., fungal cell wall components, methyl jasmonate) or for validating the function of biosynthetic genes in transgenic plants [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rishitin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.